molecular formula C22H26N2O6 B469239 3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide CAS No. 875117-26-3

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B469239
CAS No.: 875117-26-3
M. Wt: 414.5g/mol
InChI Key: RPEXRHYKSFHVSX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a complex organic compound with the molecular formula C22H26N2O6 and a molar mass of 414.45164 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, a tetrahydrofuran ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the amide intermediate.

    Final Assembly: The final compound is assembled by coupling the tetrahydrofuran-containing intermediate with the benzamide core under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the tetrahydrofuran ring and has different chemical properties.

    N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide: Lacks the methoxy groups on the benzene ring.

Uniqueness

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is unique due to the presence of both the methoxy groups and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-11-14(12-19(28-2)20(18)29-3)21(25)24-17-9-5-4-8-16(17)22(26)23-13-15-7-6-10-30-15/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXRHYKSFHVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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